An In-depth Technical Guide to 2-(2-methylphenoxy)ethylamine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(2-methylphenoxy)ethylamine: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-(2-methylphenoxy)ethylamine (CAS No: 26583-60-8), a versatile phenoxyethylamine derivative. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, validated synthetic protocols, reactivity, and key applications of this compound, grounding all claims in authoritative data.
Compound Identification and Molecular Structure
2-(2-methylphenoxy)ethylamine is an organic compound featuring a primary amine linked via an ethyl bridge to a 2-methylphenyl (o-cresyl) ether. This unique arrangement of functional groups—a primary amine, an ether linkage, and a substituted aromatic ring—imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis.
Key identifiers for this compound are summarized in the table below.
| Identifier | Value | Source(s) |
| Chemical Name | 2-(2-methylphenoxy)ethylamine | [1][2] |
| CAS Number | 26583-60-8 | [3][4][5] |
| Molecular Formula | C₉H₁₃NO | [3][5] |
| Molecular Weight | 151.21 g/mol | [3][4] |
| InChI Key | DXYUDCFZHJXQQR-UHFFFAOYSA-N | [3][4] |
The structural formula, depicted below, highlights the key functional moieties that dictate its chemical behavior.
Caption: Chemical Structure of 2-(2-methylphenoxy)ethylamine.
Physicochemical Properties
Precise experimental data for 2-(2-methylphenoxy)ethylamine is not widely published. However, based on available supplier information and data from structurally analogous compounds such as 2-(2-methoxyphenoxy)ethylamine, we can establish a reliable profile.
| Property | Value / Observation | Notes and References |
| Appearance | Solid | The compound is listed as a solid at room temperature.[4] |
| Boiling Point | Estimated > 200 °C | Data for the analogous 2-(2-methoxyphenoxy)ethylamine varies, with one source citing 98°C at 0.4 mmHg and another ~275-280°C at atmospheric pressure. Due to the similar molecular weight, a high boiling point is expected.[6][7] |
| Solubility | Estimated to be slightly soluble in water; Soluble in common organic solvents (e.g., ethanol, acetone). | The primary amine allows for hydrogen bonding with water, but the aromatic ring reduces overall aqueous solubility. This profile is typical for phenoxyethylamines.[6] |
| pKa | Estimated ~8.5 - 9.5 | The pKa of the conjugate acid (R-NH₃⁺) is predicted based on the primary amine group. The analogous 2-(2-methoxyphenoxy)ethylamine has a predicted pKa of 8.55.[7] |
Synthesis and Purification
The synthesis of 2-(2-methylphenoxy)ethylamine is most commonly achieved via a Williamson ether synthesis, a robust and well-understood method for forming aryl ethers. The causality behind this choice is its reliability and the ready availability of the precursors.
The overall synthetic pathway involves the nucleophilic attack of the 2-methylphenoxide ion on an ethylamine synthon bearing a suitable leaving group.
Caption: General workflow for the synthesis of 2-(2-methylphenoxy)ethylamine.
Step-by-Step Laboratory Protocol
This protocol is a self-validating system; successful ether formation (Step 2) is confirmed by the change in solubility upon basic workup (Step 3), and purity is confirmed by distillation and subsequent spectroscopic analysis.
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Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 2-methylphenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous N,N-dimethylformamide (DMF).
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Causality: Anhydrous DMF is used as it is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide. K₂CO₃ is a suitable base for deprotonating the phenol without introducing water.[1]
-
-
Phenoxide Formation: Heat the mixture to 80-90 °C with stirring under a nitrogen atmosphere for 1 hour to ensure complete formation of the potassium 2-methylphenoxide.
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Nucleophilic Substitution: Add 2-chloroethylamine hydrochloride (1.1 eq) to the reaction mixture portion-wise. Maintain the temperature and continue stirring for 12-24 hours.
-
Causality: The hydrochloride salt is used for stability; the excess base in the reaction neutralizes the HCl and frees the amine for reaction. The reaction proceeds via an Sₙ2 mechanism.[1]
-
-
Reaction Quench and Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water. The product will be in the aqueous layer as the ammonium salt.
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Basification and Extraction: Add 2M sodium hydroxide (NaOH) solution until the pH is >12. This deprotonates the amine, making it soluble in organic solvents. Extract the aqueous layer three times with ethyl acetate.
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Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to yield 2-(2-methylphenoxy)ethylamine as a pure substance.
Spectroscopic and Structural Characterization
While public spectral data is scarce, the structure of 2-(2-methylphenoxy)ethylamine allows for a confident prediction of its key spectroscopic features. This predictive analysis is a cornerstone of structural elucidation for novel or uncommon compounds.
Caption: Correlation of structural fragments to expected spectroscopic signals.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:
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Aromatic Protons: A complex multiplet pattern between 6.8-7.2 ppm, integrating to 4 protons.
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Ether Methylene Protons (-OCH₂-): A triplet around 4.0 ppm, deshielded by the adjacent electronegative oxygen atom.
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Amine Methylene Protons (-CH₂N-): A triplet around 3.0 ppm.
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Aryl Methyl Protons (-CH₃): A sharp singlet around 2.2 ppm, integrating to 3 protons.
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Amine Protons (-NH₂): A broad singlet that can vary in chemical shift and is exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy: The carbon NMR should display 9 distinct signals, corresponding to the 9 inequivalent carbon atoms in the molecule.
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Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the key functional groups.
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N-H Stretch: Two characteristic sharp peaks are expected in the 3300-3500 cm⁻¹ region, confirming the presence of a primary amine (-NH₂).[3]
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C-O Stretch: A strong, prominent band around 1250 cm⁻¹ is indicative of the aryl ether linkage.[3]
-
Aromatic C-H and C=C Stretches: Signals will appear around 3030 cm⁻¹ and in the 1450-1600 cm⁻¹ region, respectively.
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-
Mass Spectrometry (MS): Electron ionization mass spectrometry should show a molecular ion peak (M⁺) at an m/z of 151, corresponding to the molecular weight of the compound.
Chemical Reactivity and Derivatization
The reactivity of 2-(2-methylphenoxy)ethylamine is dominated by its primary amine group, which serves as a versatile handle for further chemical modification.
-
Acylation: The primary amine readily reacts with acyl chlorides or carboxylic acids (often with coupling agents like DCC or EDC) to form stable amide derivatives.[3] This reaction is fundamental to its use as a building block in synthesizing more complex molecules.
-
Ligand Formation: The presence of both a nitrogen atom (amine) and an oxygen atom (ether) makes the molecule a potential bidentate ligand, capable of coordinating with metal ions. This property can be exploited in the fields of catalysis and inorganic chemistry.[3]
Applications in Research and Development
Phenoxyethylamine derivatives are well-established as critical intermediates in the pharmaceutical industry.[3] While specific applications for the 2-methyl derivative are less documented, its structural similarity to other key intermediates provides a strong indication of its potential.
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Pharmaceutical Intermediate: The analogous compound, 2-(2-methoxyphenoxy)ethylamine, is a key intermediate in the synthesis of carvedilol, a widely used medication for treating heart conditions.[8] By analogy, 2-(2-methylphenoxy)ethylamine serves as a valuable building block for creating libraries of novel compounds for drug discovery programs.
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Agricultural Science: This compound has been identified as an effective inhibitor of lycopene cyclase, a critical enzyme in the carotenoid biosynthesis pathway in plants. This inhibition leads to a "bleaching" effect, making it a compound of interest for herbicidal research and for studying photosynthetic processes.[3]
Caption: Role as a building block in a hypothetical API synthesis.
Safety, Handling, and Storage
Based on available Safety Data Sheets (SDS), 2-(2-methylphenoxy)ethylamine is classified as hazardous. Adherence to strict safety protocols is mandatory.
-
Hazard Classification:
-
Handling:
-
Use only in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
This product is intended for research purposes only and is not for human or veterinary use.[3]
References
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Methylamine Supplier. (n.d.). 2-(2-Methoxy Phenoxy) Ethylamine HCl. Retrieved from [Link]
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NIST. (n.d.). 2-(2-Methoxyphenyl)ethylamine. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
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PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine. National Center for Biotechnology Information. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2-(2-Methylphenoxy)ethylamine. Retrieved from [Link]
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Fisher Scientific. (n.d.). 2-(2-Methoxyphenoxy)ethylamine, 97%, Thermo Scientific. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S2. 13 C NMR spectrum of compound 2. Retrieved from [Link]
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PubChem. (n.d.). 2-(2-Ethoxyphenoxy)ethylamine. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Ethylamine, 2-(2-methoxyethoxy)-. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Retrieved from [Link]
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Applichem. (n.d.). 2-(2-Methylphenoxy)ethylamine. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine. Retrieved from [Link]
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Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information: Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(2-Fluorophenyl)ethylamine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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